

Application Notes and Protocols for the Total Synthesis of Isoarundinin I

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Compound of Interest

Compound Name: *Isoarundinin I*

Cat. No.: *B12300603*

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This document provides detailed protocols and data for the first total synthesis of **Isoarundinin I**, a stilbenoid compound isolated from *Arundina graminifolia*. The synthesis strategy is based on a xylochemical approach, utilizing renewable starting materials. The key transformations include a regioselective aromatic bromination and an acid-promoted intramolecular cyclization.

Chemical Structure

Isoarundinin I is a bibenzyl natural product with the following structure:

IUPAC Name: 3-((4-hydroxy-3-methoxyphenyl)methyl)-5-methoxy-2-(2-phenylethyl)phenol

Quantitative Data Summary

The following table summarizes the yields for each step in the total synthesis of **Isoarundinin I**.

Step	Reaction	Starting Material	Product	Yield (%)
1	Esterification	3,5-dihydroxybenzoic acid	Methyl 3,5-dihydroxybenzoate	98
2	Isopropylation	Methyl 3,5-dihydroxybenzoate	Methyl 3-hydroxy-5-(isopropoxy)benzoate	40
3	Bromination	Methyl 3-hydroxy-5-(isopropoxy)benzoate	Methyl 2-bromo-3-hydroxy-5-(isopropoxy)benzoate	95
4	Suzuki Coupling	Methyl 2-bromo-3-hydroxy-5-(isopropoxy)benzoate	Methyl 3-hydroxy-5-isopropoxy-2-vinylbiphenyl	85
5	O-Alkylation	Methyl 3-hydroxy-5-isopropoxy-2-vinylbiphenyl	Methyl 3-(benzyloxy)-5-isopropoxy-2-vinylbiphenyl	92
6	Hydroboration-Oxidation	Methyl 3-(benzyloxy)-5-isopropoxy-2-vinylbiphenyl	Methyl 3-(benzyloxy)-2-(2-hydroxyethyl)-5-isopropoxybenzoate	88
7	Mesylation	Methyl 3-(benzyloxy)-2-(2-hydroxyethyl)-5-isopropoxybenzoate	Methyl 3-(benzyloxy)-5-isopropoxy-2-(2-((methylsulfonyl)oxy)ethyl)benzoate	97

8	Friedel-Crafts Alkylation	Methyl 3-(benzyloxy)-5-isopropoxy-2-(2-((methylsulfonyl)oxy)ethyl)benzoate	Methyl 9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cycloheptene-2-carboxylate	75
9	Reduction	Methyl 9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cycloheptene-2-carboxylate	(9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cyclohepten-2-yl)methanol	95
10	Hydrogenation/Deprotection	(9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cyclohepten-2-yl)methanol	Isoarundinin I	80

Experimental Protocols

Step 1: Methyl 3,5-dihydroxybenzoate

- To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in methanol, concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C.
- The reaction mixture is stirred at reflux for 12 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the product.

Step 3: Methyl 2-bromo-3-hydroxy-5-(isopropoxy)benzoate

- To a solution of methyl 3-hydroxy-5-(isopropoxy)benzoate (1.0 eq) in dichloromethane at 0 °C, N-bromosuccinimide (1.05 eq) is added portionwise.
- The reaction mixture is stirred at room temperature for 4 hours.
- The reaction is quenched with saturated sodium thiosulfate solution.
- The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography.

Step 8: Methyl 9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cycloheptene-2-carboxylate

- To a solution of methyl 3-(benzyloxy)-5-isopropoxy-2-(2-((methylsulfonyl)oxy)ethyl)benzoate (1.0 eq) in anhydrous dichloromethane at 0 °C, triflic acid (2.0 eq) is added dropwise.
- The reaction mixture is stirred at 0 °C for 1 hour.
- The reaction is carefully quenched with saturated sodium bicarbonate solution.
- The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography.

Step 10: Isoarundinin I

- To a solution of (9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cyclohepten-2-yl)methanol (1.0 eq) in a mixture of methanol and ethyl acetate, palladium on carbon (10 mol %) is added.
- The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
- The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

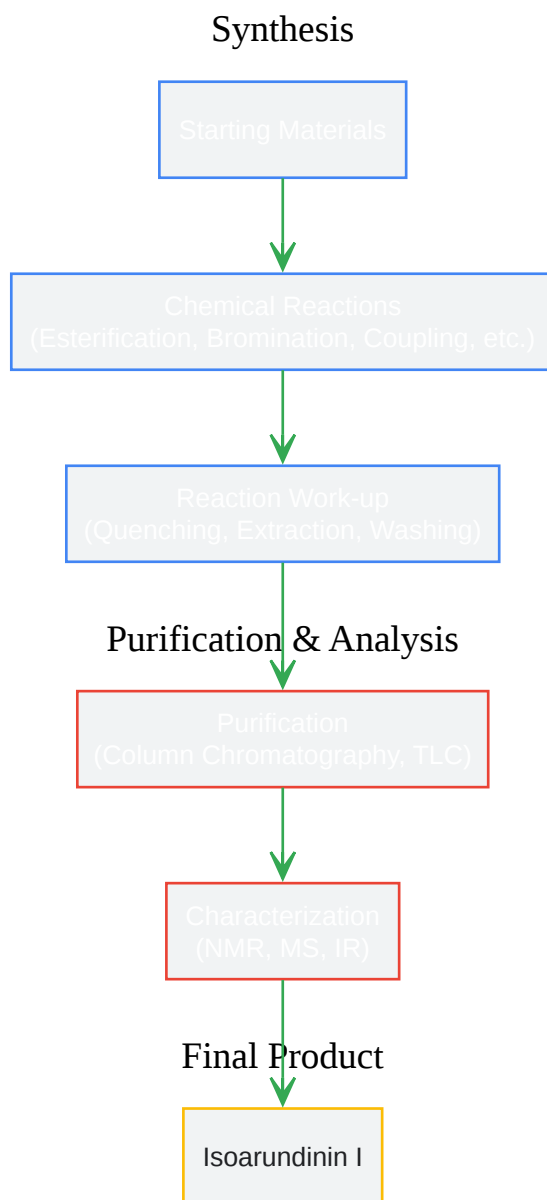
- The crude product is purified by preparative thin-layer chromatography to afford **Isoarundinin I**.

Visualizations



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Caption: Total Synthesis Pathway of **Isoarundinin I**.



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Caption: General Experimental Workflow.

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